molecular formula C30H48O B1163442 Fern-7-en-19-one CAS No. 222294-61-3

Fern-7-en-19-one

Cat. No.: B1163442
CAS No.: 222294-61-3
M. Wt: 424.7 g/mol
InChI Key:
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Description

Fern-7-en-19-one is a natural compound isolated from the herbs of Goldylocks Fern. It belongs to the triterpenoids family, which are known for their diverse biological activities. The molecular formula of this compound is C30H48O, and it has a molecular weight of 424.713 g/mol.

Scientific Research Applications

Fern-7-en-19-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference compound in the study of triterpenoids and their chemical properties.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases, such as cancer and fungal infections.

    Industry: this compound is used in the development of pharmaceuticals, cosmetics, and other products due to its bioactive properties

Future Directions

While specific future directions for Fern-7-en-19-one are not mentioned, it’s clear that ferns, in general, deserve more research efforts to understand the chemical basis of their numerous pharmacological properties . This could potentially include further investigation into compounds like this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Fern-7-en-19-one can be synthesized through various chemical reactions involving the precursor molecules. The synthetic routes typically involve the cyclization of squalene or its derivatives, followed by oxidation and rearrangement reactions to form the triterpenoid structure. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the Goldylocks Fern. The extraction process includes solvent extraction, purification, and crystallization to obtain the compound in its pure form. The production is carried out in cleanroom environments to ensure the quality and safety of the product.

Chemical Reactions Analysis

Types of Reactions: Fern-7-en-19-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve the desired substitutions.

Major Products:

Mechanism of Action

The mechanism of action of Fern-7-en-19-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby reducing the symptoms associated with these conditions .

Comparison with Similar Compounds

    Fernane-type Triterpenoids: These compounds share a similar triterpenoid structure and exhibit comparable biological activities.

    Enfumafungin: A natural product isolated from fungi, which has been developed into the antifungal drug ibrexafungerp.

    Polytolypin: Another fernane-type triterpenoid with distinct biological properties

Uniqueness: Fern-7-en-19-one is unique due to its specific structure and the biological activities it exhibits. While similar compounds may share some properties, this compound’s distinct molecular configuration and interaction with biological targets make it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(3R,3aR,5aS,7aS,11aS,11bR,13aS,13bR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-3,4,5,7,7a,9,10,11,11b,12,13,13b-dodecahydro-2H-cyclopenta[a]chrysen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O/c1-19(2)22-18-23(31)25-28(22,6)16-17-29(7)21-10-11-24-26(3,4)13-9-14-27(24,5)20(21)12-15-30(25,29)8/h10,19-20,22,24-25H,9,11-18H2,1-8H3/t20-,22+,24-,25+,27+,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXDNAKJACTKPU-VGZKZLLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(=O)C2C1(CCC3(C2(CCC4C3=CCC5C4(CCCC5(C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CC(=O)[C@@H]2[C@@]1(CC[C@]3([C@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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